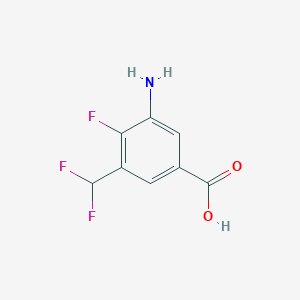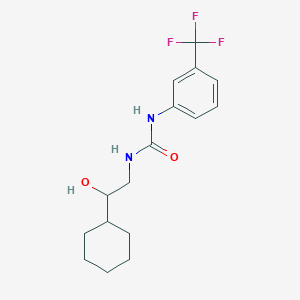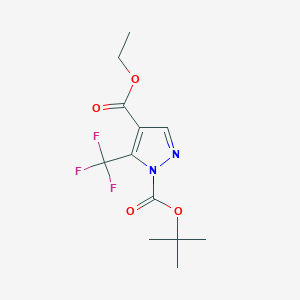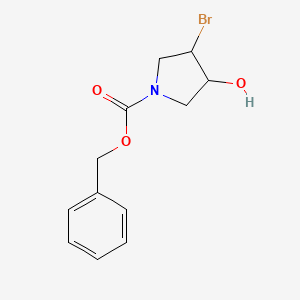
2-(2-Methylphenyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methylphenyl)piperazine dihydrochloride” is a chemical compound with a molecular weight of 249.18 . Its IUPAC name is 2-(o-tolyl)piperazine dihydrochloride .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “2-(2-Methylphenyl)piperazine dihydrochloride” is 1S/C11H16N2.2ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H .Chemical Reactions Analysis
The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methylphenyl)piperazine dihydrochloride” is 249.18 .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
Researchers have synthesized novel derivatives of piperazine, including 2-(2-Methylphenyl)piperazine, for pharmacological evaluation. For instance, a study by Kumar et al. (2017) involved the synthesis of a series of novel derivatives that exhibited potential antidepressant and antianxiety activities in animal models. This work highlights the chemical versatility of piperazine derivatives and their potential therapeutic uses (Kumar et al., 2017).
Pharmacological Evaluation
Piperazine derivatives have been identified as promising antidiabetic compounds. A study by Le Bihan et al. (1999) discovered potent antidiabetic agents within piperazine derivatives, showcasing their ability to improve glucose tolerance without significant side effects. This suggests a potential application in managing diabetes, emphasizing the compound's relevance in medicinal chemistry (Le Bihan et al., 1999).
Antimicrobial Activities
The antimicrobial potential of piperazine derivatives was explored in a study by Bektaş et al. (2007), where novel 1,2,4-Triazole derivatives showed good to moderate activities against various microorganisms. This research demonstrates the potential of piperazine derivatives, including 2-(2-Methylphenyl)piperazine, in developing new antimicrobial agents (Bektaş et al., 2007).
Carbon Dioxide Capture
In environmental science, concentrated aqueous piperazine solutions have been studied for carbon dioxide (CO2) capture due to their resistance to thermal degradation and oxidation. Freeman et al. (2010) discussed how piperazine's thermal resistance could lead to energy savings in CO2 capture processes, indicating the compound's importance beyond pharmacology (Freeman et al., 2010).
Anticonvulsant and Antimicrobial Evaluation
Piperazine derivatives have also been evaluated for their anticonvulsant and antimicrobial activities. Aytemir et al. (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, demonstrating their potential in treating seizures and infections. This underscores the broad range of biological activities associated with piperazine derivatives (Aytemir et al., 2004).
Mecanismo De Acción
While the specific mechanism of action for “2-(2-Methylphenyl)piperazine dihydrochloride” is not mentioned, piperazine compounds, in general, are known to be GABA receptor agonists. They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-(2-Methylphenyl)piperazine dihydrochloride” are not mentioned, the field of piperazine derivatives synthesis has seen recent developments in methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These advancements may open up new possibilities for the synthesis and application of “2-(2-Methylphenyl)piperazine dihydrochloride” and similar compounds.
Propiedades
IUPAC Name |
2-(2-methylphenyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERPRZGKLYYSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)piperazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2677795.png)


![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2677801.png)
![1-(4-bromophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2677803.png)



![N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2677809.png)




![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)